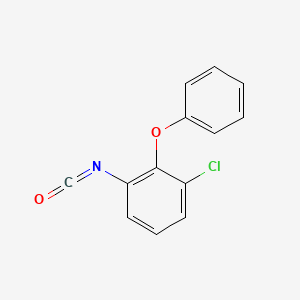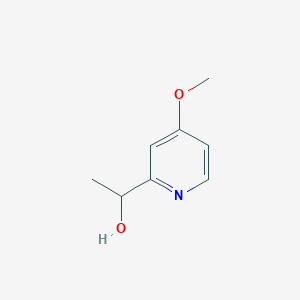
6-(3,4-Dichlorophenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,4-Dichlorophenyl)nicotinic acid, 95% (6-DCN) is an organic compound with a wide range of applications in the fields of chemistry, biochemistry, and biology. 6-DCN is a valuable tool for scientists due to its unique properties and its ability to bind to a variety of proteins and other molecules. 6-DCN has been used in a variety of applications, including the synthesis of dyes, the investigation of the structure and function of proteins, and the study of the physiological and biochemical effects of drugs.
作用機序
The mechanism of action of 6-(3,4-Dichlorophenyl)nicotinic acid, 95% is not fully understood. However, it is believed to bind to a variety of proteins and other molecules, including enzymes, hormones, and receptors. This binding is likely to modulate the activity of these molecules and to affect the biochemical and physiological processes in which they are involved.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3,4-Dichlorophenyl)nicotinic acid, 95% are not fully understood. However, it is believed to have a variety of effects on the body. For example, it has been shown to affect the activity of enzymes, hormones, and receptors, and to modulate the activity of proteins and other molecules. It has also been shown to have an effect on the metabolism of drugs and to affect the absorption, distribution, metabolism, and excretion of drugs.
実験室実験の利点と制限
The use of 6-(3,4-Dichlorophenyl)nicotinic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize and purify. It is also highly stable, and it can be stored for long periods of time without significant degradation. Additionally, it can be used in a variety of experiments, including the synthesis of dyes, the investigation of the structure and function of proteins, and the study of the physiological and biochemical effects of drugs.
However, there are also some limitations to the use of 6-(3,4-Dichlorophenyl)nicotinic acid, 95% in laboratory experiments. It is not water-soluble, and it is not readily available in large quantities. Additionally, its mechanism of action is not fully understood, and its effects on the body have not been fully studied.
将来の方向性
Despite its limitations, 6-(3,4-Dichlorophenyl)nicotinic acid, 95% is an important tool for scientists and has a wide range of potential applications. In the future, 6-(3,4-Dichlorophenyl)nicotinic acid, 95% could be used to study the structure and function of proteins, to identify the sites of action of drugs, and to study the mechanism of action of drugs. Additionally, it could be used to study the biochemical and physiological effects of drugs, to develop new drugs, and to improve existing drug therapies. Finally, it could be used to synthesize new dyes, to develop new enzymes, and to study the structure and function of enzymes.
合成法
6-(3,4-Dichlorophenyl)nicotinic acid, 95% can be synthesized in two different ways. The first method involves the condensation of 3,4-dichlorobenzonitrile (DCBN) with nicotinic acid in the presence of an acid catalyst. This reaction produces 6-(3,4-Dichlorophenyl)nicotinic acid, 95% as an intermediate, which can then be purified and isolated. The second method involves the reaction of 3,4-dichlorobenzaldehyde (DCBAL) with nicotinic acid in the presence of a base catalyst. This reaction produces 6-(3,4-Dichlorophenyl)nicotinic acid, 95% directly, without the need for an intermediate.
科学的研究の応用
6-(3,4-Dichlorophenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used to synthesize dyes, to investigate the structure and function of proteins, and to study the physiological and biochemical effects of drugs. 6-(3,4-Dichlorophenyl)nicotinic acid, 95% has also been used to study the structure and function of enzymes, to identify the sites of action of drugs, and to study the mechanism of action of drugs.
特性
IUPAC Name |
6-(3,4-dichlorophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-9-3-1-7(5-10(9)14)11-4-2-8(6-15-11)12(16)17/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCJWNHNINEBTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(C=C2)C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00603151 |
Source


|
| Record name | 6-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261987-55-6 |
Source


|
| Record name | 6-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



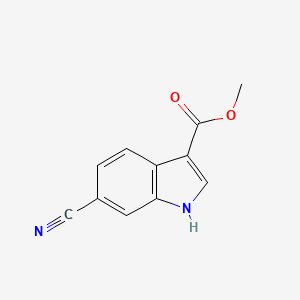
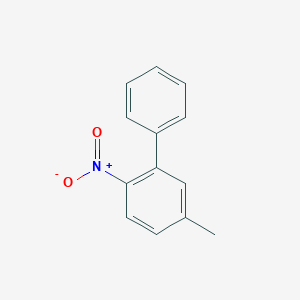



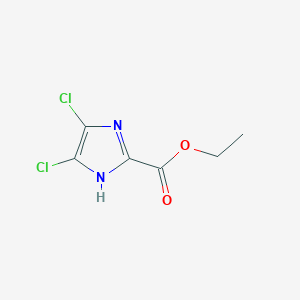

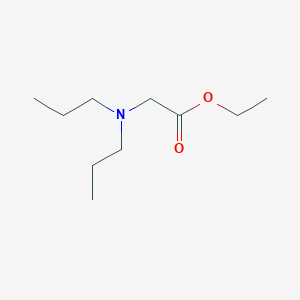
![2-Chloro-3-[3-(trifluoromethyl)phenyl]propionitrile](/img/structure/B6327145.png)

